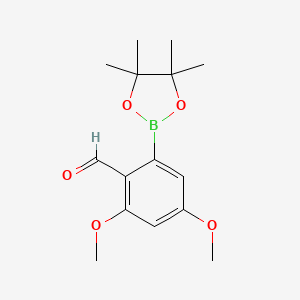
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It contains a boronate group and an aldehyde group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two methoxy groups and a dioxaborolane group attached . The dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic attack .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
Synthesis and Structural Analysis
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is utilized in the synthesis of various organic compounds. Huang et al. (2021) described the use of similar boric acid ester intermediates with benzene rings in synthesizing title compounds through substitution reactions. The structural and conformational analyses were conducted using FTIR, NMR, mass spectrometry, and X-ray diffraction, further investigating their physicochemical properties through Density Functional Theory (DFT) (Huang et al., 2021).
Wu et al. (2021) synthesized compounds involving the tetramethyl-1,3,2-dioxaborolan-2-yl group, confirming their structures via spectroscopy and X-ray diffraction. They performed DFT calculations to analyze the molecular structures, electrostatic potential, and frontier molecular orbitals, providing insights into the compounds' vibrational properties (Wu et al., 2021).
Optical Studies and Sensing Applications
In optical studies, Mekkey et al. (2020) focused on the synthesis and optical properties of metal complexes involving dimethoxy benzaldehyde compounds. They characterized these compounds and their complexes, studying their optical absorption spectra and determining geometrical parameters (Mekkey et al., 2020).
Takagi and Yamakawa (2013) investigated the synthesis of arenes substituted with the tetramethyl-1,3,2-dioxaborolan-2-yl group, exploring their application in Pd-catalyzed borylation of aryl bromides. They focused on optimizing the reaction conditions and assessing the effectiveness of the method in various substitutions (Takagi & Yamakawa, 2013).
For sensing applications, Fu et al. (2016) developed an organic thin-film fluorescence probe using a boron ester, aiming for fast and sensitive detection of hydrogen peroxide vapor, a critical compound for peroxide-based explosives detection. They achieved enhanced sensing performance by introducing an imine group into the aromatic borate molecule (Fu et al., 2016).
Catalysis and Bioactivity Studies
Koren-Selfridge et al. (2009) synthesized a boron-substituted hydroxycycylopentadienyl ruthenium hydride complex, exploring its reactivity with aldehydes, imines, and ketones for hydroboration reactions. They conducted a detailed study of the reaction conditions and the resulting products, contributing to the understanding of catalytic hydroboration mechanisms (Koren-Selfridge et al., 2009).
In bioactivity research, Irving et al. (2003) synthesized novel N2B heterocycles from the reaction of ethylenediamine derivatives with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. They conducted X-ray diffraction studies and evaluated the antifungal and antibacterial activities of these compounds against various microorganisms, revealing considerable antifungal activity (Irving et al., 2003).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHEZWNSIGSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729066 |
Source


|
| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
CAS RN |
1265360-45-9 |
Source


|
| Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

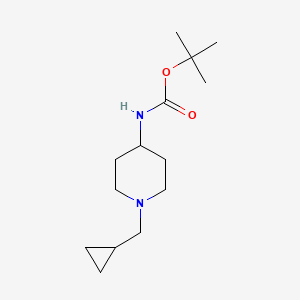
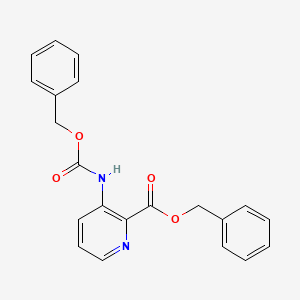
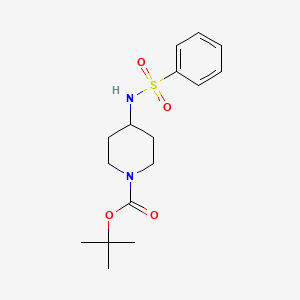
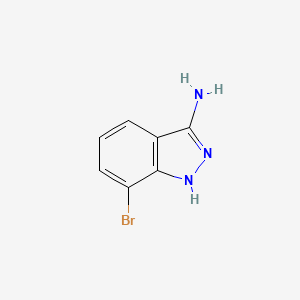
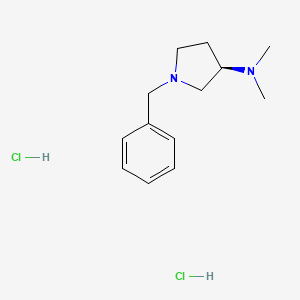
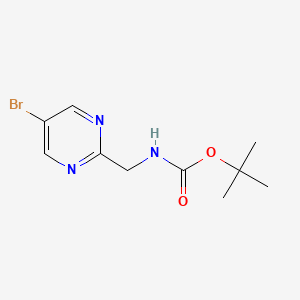
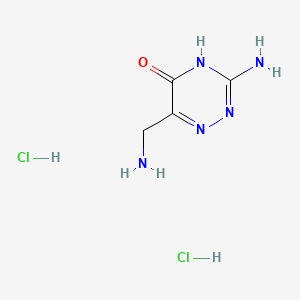
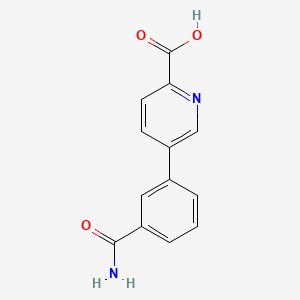
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
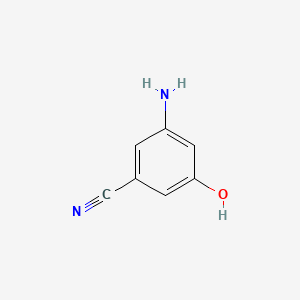
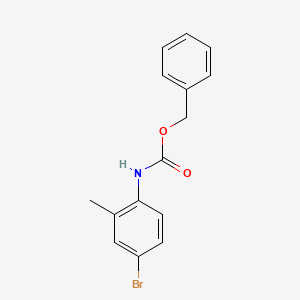
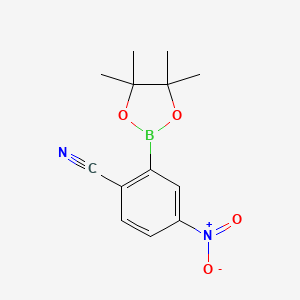
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)